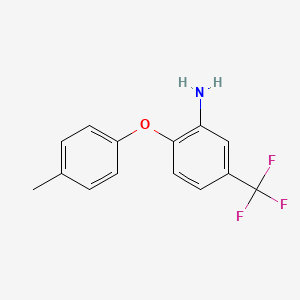
2-(4-Metilfenoxi)-5-(trifluorometil)anilina
Descripción general
Descripción
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline, also known as MTFMA, is an organic compound of the aniline family. It is a colorless liquid with a pungent odor and is soluble in water. MTFMA has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
En síntesis orgánica, este compuesto es valioso por su potencial en la funcionalización del enlace C–F. El enlace C–F es uno de los más fuertes en la química orgánica, lo que hace que su activación sea un desafío significativo. “2-(4-Metilfenoxi)-5-(trifluorometil)anilina” puede servir como material de partida para sintetizar diversos compuestos fluorados a través de la activación selectiva del enlace C–F . Este proceso es crucial para crear compuestos con mayor estabilidad, resistencia a la degradación metabólica y mejor biodisponibilidad en los fármacos.
Investigación Farmacéutica
En la industria farmacéutica, el grupo trifluorometilo es esencial debido a su capacidad para mejorar la actividad biológica de los compuestos. “this compound” se utiliza en la investigación de proteómica como un bioquímico . Su incorporación a las moléculas de fármacos puede conducir al desarrollo de nuevos medicamentos con mejores propiedades farmacocinéticas.
Ciencia de los Materiales
En la ciencia de los materiales, “this compound” contribuye a la creación de materiales avanzados. Su estructura aromática fluorada se puede utilizar en el diseño de polímeros y recubrimientos que presentan alta estabilidad térmica, resistencia química y propiedades dieléctricas únicas .
Bioquímica
En bioquímica, “this compound” se utiliza para estudiar las interacciones de proteínas y la cinética enzimática. Sus características estructurales lo convierten en una sonda adecuada para comprender las vías bioquímicas y los mecanismos de acción dentro de los organismos vivos .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline are alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the functionalization of alkenes .
Mode of Action
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . The key role of hexafluoroisopropanol (HFIP) as a unique solvent is revealed, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity .
Biochemical Pathways
The biochemical pathways affected by 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline involve the trifluoromethylarylation of alkenes using anilines . This process allows for the incorporation of nitrogen-containing compounds, such as anilines, into many interesting transformations .
Pharmacokinetics
The molecular weight of the compound is 26725 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline is the trifluoromethylarylation of alkenes . This transformation allows for the incorporation of anilines into many interesting transformations .
Action Environment
The action environment of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline is significantly influenced by the solvent used. Hexafluoroisopropanol (HFIP) plays a key role as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity of the compound .
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVRPABHQMXFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16824-50-3 | |
| Record name | 6-(P-TOLYLOXY)-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



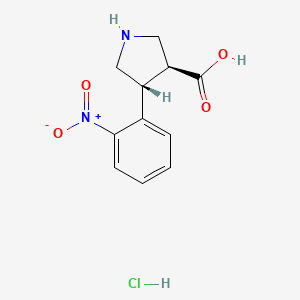
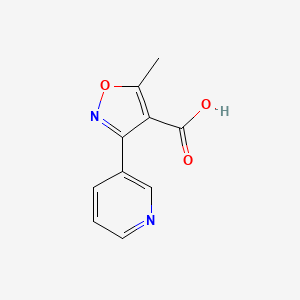
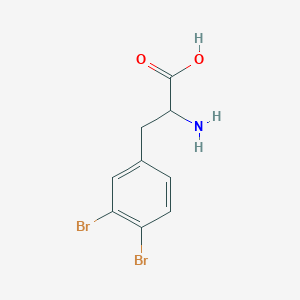
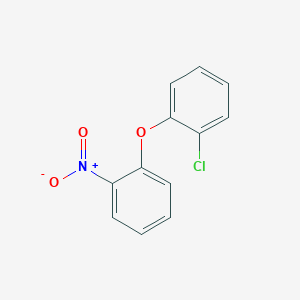
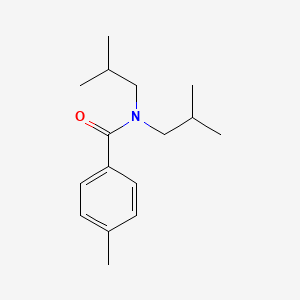
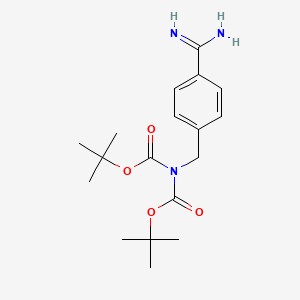



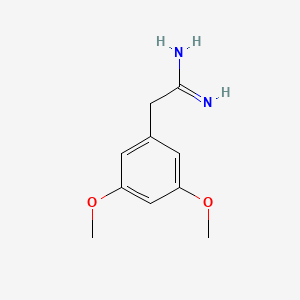
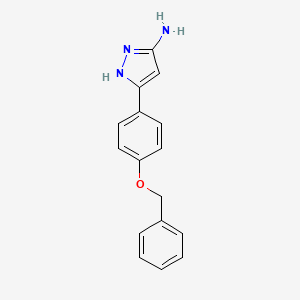
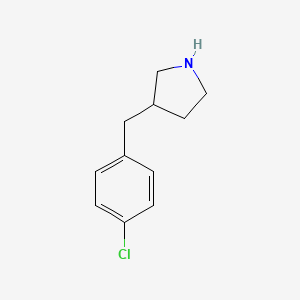
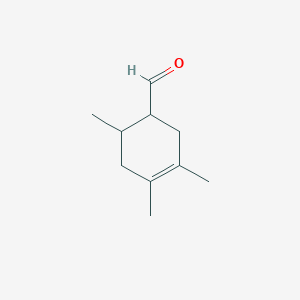
![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)